N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine
Description
N-[(3-Bromo-4-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropanamine moiety linked via a methylene bridge to a substituted aromatic ring (3-bromo-4-methylphenyl). The bromine substituent at the 3-position and methyl group at the 4-position confer distinct electronic and steric properties, influencing reactivity, binding affinity, and metabolic stability compared to simpler analogs. While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer critical insights (discussed below) .
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-3-9(6-11(8)12)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOAIRYVWQAWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopropanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding cyclopropanamine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dehalogenated cyclopropanamine derivatives.
Scientific Research Applications
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the cyclopropanamine moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
N-(4-Methylbenzyl)cyclopropanamine
- Structure : Lacks the bromine atom at the 3-position, retaining only the 4-methylphenyl group.
- Synthesis : Produced via enzymatic methods (e.g., GOase-AdRedAm MPIR system) with confirmed purity via GC-FID analysis .
- Key Differences :
- The absence of bromine reduces molecular weight (MW: ~179 vs. ~258 for the brominated analog) and polarizability.
- Likely higher metabolic stability due to reduced halogen-mediated oxidative susceptibility.
N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Structure : Features a nitro group at the 2-position instead of bromine/methyl.
- Properties :
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine
Cyclopropanamine Derivatives with Heterocyclic Substituents
N-(Quinolin-4-ylmethyl)cyclopropanamine (5g)
- Structure: A quinoline ring replaces the phenyl group.
- Applications: Demonstrated utility in medicinal chemistry due to quinoline’s inherent bioactivity (e.g., antimalarial or kinase inhibition).
- Synthesis: Prepared via reductive amination of quinoline-4-carbaldehyde and cyclopropylamine (91% yield) .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Brominated Analogs with Extended Alkyl Chains
N-(1-(3-Bromo-4-methylphenyl)ethyl)-4-chloro-N,3-dimethylaniline
- Structure : Ethyl linker and additional chloro/methyl substituents.
- Synthesis : Derived from N-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-3-methylaniline (41% yield).
- Key Data: ¹H NMR (CDCl₃): δ 1.49 (d, 3H), 2.33–2.63 (multiple methyl signals), 7.46 (d, 1H) .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | MW | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| N-[(3-Bromo-4-methylphenyl)methyl]cyclopropanamine | C₁₁H₁₄BrN | 256.1 | Not Reported | 3-Br, 4-Me | N/A |
| N-(4-Methylbenzyl)cyclopropanamine | C₁₁H₁₅N | 161.2 | Not Reported | 4-Me | ≥95% |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.2 | 884501-98-8 | 2-NO₂ | ≤100% |
| N-(Quinolin-4-ylmethyl)cyclopropanamine | C₁₃H₁₃N₂ | 197.3 | Not Reported | Quinoline-4-yl | 91% |
Critical Research Findings
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to methyl- or chloro-substituted analogs .
- Synthetic Challenges : Brominated derivatives often require stringent conditions for functional group compatibility, as seen in the low yield (41%) of ethyl-linked analogs .
Biological Activity
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- IUPAC Name : N-(3-bromo-4-methylphenyl)methylcyclopropanamine
This compound features a cyclopropanamine moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and methyl groups on the phenyl ring can influence the compound's binding affinity and selectivity towards these targets. The cyclopropanamine structure may enhance its stability and bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Mechanism :
- In vitro studies on human cancer cell lines revealed that treatment with this compound led to a decrease in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the activation of caspases, leading to programmed cell death .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 240.14 g/mol | Varies (e.g., 4-bromophenyl derivatives) |
| Antimicrobial Activity | Yes | Yes (varies by substituent) |
| Anticancer Activity | Yes | Yes (many derivatives show activity) |
| Mechanism of Action | Enzyme interaction, apoptosis induction | Varies (often similar pathways) |
Applications in Medicine
This compound is being explored as a potential pharmaceutical intermediate for drug development. Its unique structural features may allow it to serve as a scaffold for synthesizing more potent analogs with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
